2-Piperazin-1-yl-quinoline-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
2-piperazin-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGFZIDPRWSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Profile of Piperazinyl Quinoline Carboxylic Acids
From Antibacterial Potency to Emerging Therapeutic Frontiers[1][2]
Executive Summary
The piperazinyl quinoline carboxylic acid scaffold represents one of the most successful pharmacophores in medicinal chemistry, most notably forming the backbone of the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin). While historically defined by their inhibition of bacterial DNA gyrase and Topoisomerase IV, recent structure-activity relationship (SAR) studies have expanded their utility into oncology and antiviral therapeutics.
This technical guide provides a rigorous analysis of the biological activity, mechanistic underpinnings, and experimental validation of these compounds.[1][2] It is designed for researchers requiring actionable protocols and high-level mechanistic insights.
Structural Basis & SAR Analysis
The core pharmacophore is the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid . The biological activity is strictly governed by substituents at specific positions, particularly the C-7 piperazine ring which dictates the pharmacokinetic profile and Gram-negative spectrum.
Key Pharmacophoric Features[3]
-
Position 3 (Carboxyl) & 4 (Ketone): Essential for binding to the DNA-enzyme complex via magnesium ion (
) bridging. Modification here destroys antibacterial activity. -
Position 6 (Fluorine): Enhances cell penetration (lipophilicity) and DNA gyrase affinity (1-100x potency increase).
-
Position 7 (Piperazine): The defining feature of this subclass.
-
Unsubstituted Piperazine: High Gram-negative potency (e.g., P. aeruginosa).
-
N4-Methyl/Ethyl (e.g., Pefloxacin): Improves oral bioavailability but may alter metabolic stability.
-
C-Substituted Piperazines (e.g., 3-methyl in Gatifloxacin): Reduces efflux pump susceptibility.
-
-
Position 1 (N-Substituent): Cyclopropyl (Ciprofloxacin) or 2,4-difluorophenyl (Temafloxacin) groups maximize potency.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: Functional decomposition of the piperazinyl quinoline scaffold. The C-7 piperazine moiety is the primary vector for spectrum expansion and pharmacokinetic tuning.
Mechanistic Profiling
2.1 Antibacterial Mechanism: The Ternary Cleavage Complex
These compounds do not merely inhibit enzyme function; they act as topoisomerase poisons .
-
Target Recognition: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).
-
Complex Formation: It binds to the DNA-Gyrase (or Topo IV) complex after the enzyme has cleaved the DNA backbone but before religation.
-
DNA Fragmentation: The drug stabilizes the "cleavable complex," preventing the resealing of the DNA double-strand break.
-
Lethality: The accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.
2.2 Emerging Anticancer Activity
Recent derivatives (e.g., C-7 substituted with thiadiazoles or specific aryl-piperazines) target Mammalian Topoisomerase II and Dihydroorotate Dehydrogenase (DHODH) . Unlike antibacterial activity, anticancer potency often requires identifying substituents that reduce affinity for bacterial efflux pumps while increasing nuclear localization in eukaryotic cells.
Biological Activity Data
The following data summarizes the potency shifts based on C-7 piperazine modifications.
Table 1: Comparative Antibacterial Activity (MIC in
| Compound | C-7 Substituent | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | Key Insight |
| Norfloxacin | Piperazine | 0.12 | 1.0 - 4.0 | 1.0 - 4.0 | Moderate potency; poor tissue distribution. |
| Ciprofloxacin | Piperazine | 0.008 | 0.25 - 0.5 | 0.25 - 1.0 | Gold standard for Gram-negative activity. |
| Levofloxacin | Methyl-piperazine | 0.03 | 1.0 - 2.0 | 0.12 - 0.5 | Methyl group enhances Gram-positive coverage. |
| Novel Analog A * | 4-(2-furoyl)piperazine | 2.0 | >32 | 0.5 | Bulky C-7 groups often lose G(-) activity but retain G(+). |
*Novel Analog A represents experimental derivatives cited in recent SAR literature (e.g., Eur. J. Med. Chem).[2][4][5][6][7][8][9][10]
Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, the following protocols utilize self-validating controls.
Protocol A: High-Throughput MIC Determination (Broth Microdilution)
Objective: Quantify antibacterial potency according to CLSI guidelines.
Reagents:
-
Mueller-Hinton Broth (MHB) – Cation adjusted (
, ) to ensure proper quinolone-DNA bridging. -
Bacterial Inoculum (
CFU/mL). -
Resazurin dye (optional for colorimetric readout).
Workflow:
-
Stock Preparation: Dissolve piperazinyl quinoline derivative in 0.1M NaOH (acidic protons at C-3 reduce solubility in water) or DMSO. Dilute to 1 mg/mL.
-
Serial Dilution: Prepare 2-fold dilutions in MHB across a 96-well plate (Range: 64
g/mL to 0.03 g/mL). -
Inoculation: Add 10
L of standardized bacterial suspension to each well. -
Controls (Critical):
-
Growth Control: Bacteria + Solvent (no drug).
-
Sterility Control: MHB only.
-
Reference Control: Ciprofloxacin HCl (must fall within QC range: 0.004–0.015
g/mL for E. coli ATCC 25922).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Determine the lowest concentration with no visible growth (MIC).
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
Objective: Confirm the mechanism of action is direct enzyme inhibition rather than non-specific DNA damage.
Workflow Visualization:
Figure 2: Step-by-step workflow for the DNA Gyrase supercoiling inhibition assay. Inhibition prevents the conversion of relaxed plasmid to the supercoiled form.
Pharmacokinetics & Toxicity Profile
For a piperazinyl quinoline to be a viable drug candidate, it must balance potency with safety.
-
Absorption: The zwitterionic nature (C-3 acid + C-7 basic amine) creates a "solubility window." High lipophilicity improves passive diffusion but increases protein binding.
-
Phototoxicity: A common liability. Halogenation at position 8 (e.g., lomefloxacin) drastically increases UV reactivity, leading to singlet oxygen generation. Recommendation: Avoid C-8 halogens in new designs.
-
hERG Inhibition (Cardiotoxicity): Substituents on the piperazine ring can interact with the hERG potassium channel, causing QT prolongation.
-
Screening Requirement: All new derivatives must be screened via Patch-Clamp assays at 10
M.
-
Future Perspectives
The "post-antibiotic" era demands novel modifications to this scaffold:
-
Hybrid Molecules: Linking the piperazine nitrogen to other pharmacophores (e.g., oxazolidinones) to create dual-action "Cadazolid-like" hybrids.
-
Metal Complexation: Utilizing the C3-C4 keto-acid site to chelate metals (Cu, Zn), potentially enhancing anticancer activity via ROS generation.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
-
Tomatis, F. C., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.[11] Molecules, 29(1), 123.
-
Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights [mdpi.com]
A Technical Guide to Piperazine-Substituted Quinoline Derivatives in Oncology: A Review of Emerging Therapeutic Agents
Introduction: The Quinoline Scaffold and the Strategic Integration of Piperazine in Oncology Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including a significant number of approved drugs. In the realm of oncology, quinoline derivatives have demonstrated a remarkable breadth of activity, targeting various hallmarks of cancer. Their planar bicyclic aromatic system allows for effective interaction with biological macromolecules, including enzymes and nucleic acids, through mechanisms such as intercalation and kinase inhibition.
The strategic incorporation of a piperazine moiety at the C4 position of the quinoline ring has emerged as a highly successful strategy in the development of novel anticancer agents. This addition is not merely a structural embellishment; it serves several critical functions. The basic nitrogen of the piperazine ring often improves aqueous solubility and pharmacokinetic properties, enhancing bioavailability. Furthermore, the second nitrogen atom of the piperazine ring provides a convenient handle for further chemical modification, allowing for the introduction of diverse pharmacophores to fine-tune biological activity, target specificity, and reduce off-target toxicity. This "molecular hybridization" approach has led to the discovery of potent inhibitors of key oncogenic pathways.
This technical guide provides a comprehensive review of the major classes of piperazine-substituted quinoline derivatives that have shown significant promise in oncology. We will delve into their design rationale, mechanisms of action, synthesis, and preclinical efficacy, offering field-proven insights for researchers and drug development professionals.
4-Piperazinyl-Quinoline Urea and Thiourea Derivatives: Disruptors of Cancer Cell Membrane Integrity
A particularly fruitful area of research has been the development of 4-piperazinyl-quinoline derivatives functionalized with urea or thiourea moieties. This class of compounds has demonstrated potent and selective antiproliferative activity, especially against breast cancer cell lines.[1][2]
Rationale and Mechanism of Action
The design of these hybrids is based on the pharmacophore-linking approach, combining the established anticancer potential of the 4-aminoquinoline scaffold with the biological activities of urea and thiourea groups, which are known to be present in various kinase and DNA topoisomerase II inhibitors.[1][2] The resulting molecules exhibit a unique mechanism of action. Rather than targeting a specific intracellular enzyme, potent analogues in this class, such as compound 23 (also referred to as RL-15), have been shown to compromise the plasma membrane integrity of cancer cells.[3][4] This leads to a loss of cellular homeostasis and subsequent cell death. A key finding is the enhanced selectivity of these compounds for cancer cells over non-cancerous cell lines, with some derivatives showing a 7- to 11-fold higher activity against cancerous cells.[3][4]
Antiproliferative Activity
The antiproliferative effects of a series of these compounds have been evaluated against multiple human breast cancer cell lines. The data below summarizes the 50% growth inhibition (GI50) for selected potent compounds.
| Compound | Substituent (X) | R Group | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | MCF7 GI50 (µM) |
| 5 | 7-Cl | Phenyl (Urea) | 3.0 | 3.2 | 3.6 |
| 17 | 7-Cl | Phenyl (Thiourea) | 4.6 | 4.8 | 4.2 |
| 21 | 7-Cl | 2,4,6-trichlorophenyl (Thiourea) | 3.9 | 4.3 | 4.8 |
| 23 (RL-15) | 7-Cl | 2-morpholin-4-yl-ethyl (Thiourea) | 3.8 | 4.1 | 3.5 |
| 29 | 7-CF3 | 2-morpholin-4-yl-ethyl (Thiourea) | 4.2 | 4.5 | 4.9 |
| Data synthesized from multiple sources.[2][5] |
Experimental Protocol: Synthesis of 4-Piperazinyl-Quinoline Urea/Thiourea Derivatives
The synthesis is a robust two-step process, outlined below.
Step 1: Synthesis of 7-substituted-4-(piperazin-1-yl)quinoline
-
Combine 7-substituted-4-chloroquinoline (1.0 eq.), piperazine (3.0 eq.), and triethylamine (1.0 eq.) in a round-bottom flask.
-
Heat the mixture slowly to 80°C over 1 hour with continuous stirring.
-
Increase the temperature to 130-140°C and maintain for 6 hours.[2]
-
After cooling to room temperature, dissolve the reaction mixture in dichloromethane (DCM).
-
Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Step 2: Synthesis of Urea/Thiourea Derivatives
-
Dissolve the 7-substituted-4-(piperazin-1-yl)quinoline intermediate (1.0 eq.) in anhydrous DCM.
-
Add the desired isocyanate or isothiocyanate (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final urea or thiourea derivative.[5]
Visualization of the Hybrid Pharmacophore Approach
Caption: Hybrid pharmacophore strategy for novel anticancer agents.
2-Aryl-Quinoline-4-Carboxylic Acid Piperazine Amides as SIRT3 Inhibitors
Another important class of piperazine-substituted quinolines are the 2-aryl-quinoline-4-carboxylic acid derivatives, which have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3).[6][7]
Rationale and Mechanism of Action
SIRT3 is a primary mitochondrial deacetylase that plays a complex role in cancer, acting as either a tumor suppressor or promoter depending on the context. In certain malignancies, such as mixed-lineage leukemia (MLLr), inhibition of SIRT3 is a promising therapeutic strategy.[6][8] The 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid scaffold was designed to fit into the active site of SIRT3. By attaching various substituted piperazines to the 4-carboxylic acid position, researchers have developed potent inhibitors.
The lead compound, P6 , selectively inhibits SIRT3 over other sirtuins like SIRT1 and SIRT2.[6][7] Its anticancer effects in MLLr leukemic cell lines are not due to apoptosis but rather the induction of G0/G1 phase cell cycle arrest and cellular differentiation, representing a potential leukemic differentiation therapy.[8][9]
SIRT3 Inhibition and Antiproliferative Activity
Molecule P6 stands out for its potent and selective inhibition of SIRT3 and its corresponding anticancer activity.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Cell Line (MLLr) | Antiproliferative IC50 (µM) |
| P6 | 32.6 | 33.5 | 7.2 | MOLM13 | 1.8 |
| MV4-11 | 3.5 | ||||
| Data extracted from Frontiers in Chemistry (2022).[6][8] |
Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid Piperazine Amides
The synthesis involves a multi-step process starting from the construction of the quinoline core.
-
Quinoline Core Synthesis: React an appropriately substituted aniline with pyruvic acid and an acrylamidophenyl aldehyde via a Doebner reaction to form the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid intermediate.
-
Amide Coupling: a. Activate the carboxylic acid group of the quinoline intermediate using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF). b. Add the desired substituted piperazine (1.1 eq.) to the activated intermediate. c. Stir the reaction at room temperature until completion. d. Purify the final product using column chromatography to yield the target amide derivative.[6]
Visualization of SIRT3 Inhibition Pathway
Caption: Mechanism of action for SIRT3 inhibitor P6 in leukemia.
4-Piperazinyl-Quinolinone Derivatives as VEGFR-2 Inhibitors
Targeting tumor angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a clinically validated strategy in oncology. A series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have been developed as potent VEGFR-2 inhibitors.[10][11]
Rationale and Mechanism of Action
VEGFR-2 is a key tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF.[10] Its overexpression is common in many cancers. The 4-piperazinyl-quinolin-2(1H)-one scaffold serves as a robust backbone for designing VEGFR-2 inhibitors. By attaching various thiazole-acetamide moieties to the piperazine ring, researchers have created compounds with high affinity for the ATP-binding site of the VEGFR-2 kinase domain.[11]
Inhibition of VEGFR-2 by these compounds blocks downstream signaling, leading to an anti-angiogenic effect. Cellular studies have shown that these derivatives can induce S-phase cell cycle arrest and promote both early and late apoptosis in cancer cells.[10][11]
VEGFR-2 Inhibition and Antiproliferative Activity
Several compounds from this series have demonstrated potent inhibition of VEGFR-2 and significant cytotoxicity against breast cancer cell lines.
| Compound ID | Description | VEGFR-2 IC50 (nM) | T-47D (Breast Cancer) IC50 (µM) |
| Sorafenib | Reference Drug | 51.41 ± 2.3 | - |
| Compound A | 6-fluoro, N-phenylthiazol-2-yl | 46.83 ± 2.4 | - |
| Compound B | 6-fluoro, N-(4-chlorophenyl)thiazol-2-yl | 51.09 ± 2.6 | - |
| Compound C | Dihalogenated derivative | - | 2.73 ± 0.16 |
| Compound designations are simplified for clarity. Data sourced from Bioorganic & Medicinal Chemistry (2021).[11] |
Experimental Protocol: Synthesis of 4-Piperazinyl-Quinolinone Thiazole Derivatives
-
Synthesis of Precursor: Synthesize the 2-oxo-4-piperazinyl-1,2-dihydroquinoline precursor.
-
Thiazole Acetamide Arm Synthesis: a. React the precursor with 2-chloro-N-(substituted-thiazol-2-yl)acetamide in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetonitrile. b. Reflux the mixture for several hours until the reaction is complete. c. After cooling, filter the reaction mixture and concentrate the filtrate. d. Purify the crude product by recrystallization or column chromatography to obtain the final compound.[11]
Visualization of VEGFR-2 Signaling Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by quinolinone derivatives.
General Experimental Workflow
The discovery and preclinical evaluation of these piperazine-substituted quinoline derivatives typically follow a structured workflow, ensuring a systematic progression from chemical synthesis to biological validation.
Caption: General workflow for the development of novel quinoline-based anticancer agents.
Conclusion and Future Perspectives
The hybridization of the quinoline core with a piperazine moiety has proven to be a highly effective strategy for generating diverse and potent anticancer drug candidates. The derivatives reviewed in this guide—urea/thiourea compounds disrupting membrane integrity, selective SIRT3 inhibitors, and potent VEGFR-2 inhibitors—highlight the chemical tractability and biological versatility of this molecular scaffold. The ability to target distinct and critical cancer pathways underscores their significant therapeutic potential.
Future work in this field will likely focus on several key areas. First, further optimization of lead compounds to enhance potency and improve pharmacokinetic and safety profiles (ADMET) is essential for clinical translation. Second, exploring new biological targets by diversifying the pharmacophores attached to the piperazine ring could yield novel mechanisms of action. Finally, the use of these compounds in combination therapies, potentially with established chemotherapeutics or immunotherapies, may offer synergistic effects and overcome drug resistance, paving the way for more effective and durable cancer treatments. The piperazine-substituted quinoline scaffold undoubtedly remains a rich and promising platform for the next generation of oncology drugs.
References
-
Riveiro, M. E., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620-630. Available from: [Link]
-
Riveiro, M. E., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. PMC. Available from: [Link]
-
Riveiro, M. E., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. PubMed. Available from: [Link]
-
Riveiro, M. E., et al. (2019). Full article: Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Taylor & Francis. Available from: [Link]
-
Riveiro, M. E., et al. (2019). (PDF) Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available from: [Link]
-
Hassan, H. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. Available from: [Link]
-
Zhang, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. ResearchGate. Available from: [Link]
-
Hassan, H. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. Available from: [Link]
Sources
- 1. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Amide coupling reactions using 2-Piperazin-1-yl-quinoline-4-carboxylic acid
Application Note: High-Fidelity Amide Coupling of 2-Piperazin-1-yl-quinoline-4-carboxylic Acid
Executive Summary & Chemical Logic
The molecule 2-(piperazin-1-yl)quinoline-4-carboxylic acid represents a classic "Zwitterionic Trap" in medicinal chemistry.[1] It contains two mutually reactive centers: a nucleophilic secondary amine (piperazine, pKa ~9.[1]8) and an electrophilic carboxylic acid precursor (quinoline-4-COOH, pKa ~4.5).[1]
The Core Challenge:
-
Chemoselectivity: Attempting direct activation of the carboxylic acid (e.g., with EDC or HATU) without protecting the piperazine will result in rapid oligomerization or polymerization (head-to-tail coupling).[1]
-
Steric Hindrance: The carboxylic acid at the 4-position of the quinoline ring is sterically encumbered by the peri-hydrogen at position 5.[1] This reduces the kinetics of active ester formation and nucleophilic attack, requiring high-potency coupling agents.
-
Solubility: As a zwitterion, the starting material exhibits poor solubility in standard organic solvents (DCM, EtOAc) and often requires polar aprotic solvents (DMF, DMSO) or aqueous mixtures for initial functionalization.[1]
The Solution: This guide details a robust Protection-Activation-Deprotection strategy. We utilize Boc-protection to mask the piperazine, followed by activation using T3P (Propylphosphonic anhydride) or HATU , and finally controlled deprotection.[1]
Strategic Workflow Visualization
The following diagram outlines the critical decision pathways and checkpoints for this synthesis.
Caption: Logical workflow for handling the zwitterionic quinoline scaffold, highlighting the critical protection step and divergent coupling strategies.
Detailed Experimental Protocols
Phase 1: The Shield (Boc Protection)
Objective: Mask the nucleophilic piperazine to prevent self-polymerization and improve solubility in organic solvents.[1]
Rationale: The zwitterionic starting material is insoluble in DCM. Performing the protection in a biphasic system (Dioxane/Water) with a base ensures the amine is deprotonated and reactive toward
Protocol:
-
Setup: In a round-bottom flask, suspend 2-(piperazin-1-yl)quinoline-4-carboxylic acid (1.0 equiv) in a mixture of 1,4-Dioxane and Water (1:1 v/v, concentration ~0.2 M).
-
Basification: Add NaOH (2.5 equiv, 1M solution) or TEA (3.0 equiv). The solution should become clear as the zwitterion dissolves.
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
) (1.2 equiv) dropwise (dissolved in a minimum amount of dioxane if solid). -
Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (TLC is difficult due to streaking of the starting material).[1]
-
Workup (Critical):
-
Evaporate dioxane under reduced pressure.[1]
-
Acidify the remaining aqueous layer carefully with 1M HCl to pH ~3–4. Precipitation should occur.
-
Extract with EtOAc or DCM (3x).[1] The Boc-protected acid is now lipophilic.[1]
-
Dry over
, filter, and concentrate. -
Result:2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-4-carboxylic acid .[1]
-
Phase 2: The Coupling (Amide Bond Formation)
Objective: Activate the sterically hindered 4-COOH and couple with the target amine (
We present two routes. Route A is best for discovery chemistry (mg scale, difficult amines).[1] Route B is best for process chemistry (gram scale, cleaner profile).[1]
Comparison of Reagents:
| Feature | Route A: HATU | Route B: T3P (Propylphosphonic Anhydride) |
| Mechanism | Formation of OAt-active ester | Dehydration via mixed anhydride |
| Reactivity | Extremely High (Good for hindered acids) | High (Low epimerization risk) |
| Byproducts | Tetramethylurea (water soluble), HOAt | Water-soluble phosphonate salts |
| Toxicity | Potential sensitizer | Non-toxic, Non-explosive |
| Workup | Requires extraction/column | Simple phase separation (Wash & Go) |
Protocol A: HATU (High Potency)
-
Dissolve Boc-Protected Acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equiv).[1] Stir for 5 mins.
-
Add HATU (1.1 equiv).[1] The solution usually turns yellow/orange. Stir for 10–15 mins to form the activated ester.
-
Add the Target Amine (
) (1.1–1.2 equiv).[1] -
Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with sat.[1]
, water, and brine. Purify via flash chromatography.
Protocol B: T3P (Scalable & Clean)
-
Dissolve Boc-Protected Acid (1.0 equiv) and Target Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).[1]
-
Note: If solubility is an issue, use DMF or NMP.
-
-
Add Pyridine or DIPEA (3.0–4.0 equiv).[1]
-
Cool to 0°C. Add T3P (50% solution in EtOAc/DMF, 1.5 equiv) dropwise.
-
Allow to warm to RT and stir for 12–24 hours.
-
Workup:
Phase 3: The Release (Deprotection)
Objective: Remove the Boc group to release the active piperazine.[1]
Protocol:
-
Dissolve the Coupled Amide in DCM (0.1 M).[1]
-
Add TFA (20–50% v/v).[1]
-
Alternative: Use 4M HCl in Dioxane for a hydrochloride salt precipitate.[1]
-
-
Stir at RT for 1–3 hours. Monitor by LC-MS for disappearance of the Boc mass (+100 or +56 fragments).[1]
-
Workup:
-
Volatile method: Evaporate TFA/DCM (azeotrope with toluene/heptane to remove residual TFA).[1]
-
Basification (if free base needed): Redissolve in DCM, wash with sat.
. -
Salt isolation: If using HCl/Dioxane, filter the precipitate directly.
-
Mechanistic Insight: The Steric Wall
The 4-position of the quinoline ring is notoriously difficult to substitute due to the peri-effect . The hydrogen atom at position 5 (H-5) exerts steric repulsion on the carboxyl group at position 4, twisting it out of planarity with the aromatic system.[1]
Caption: Reaction coordinate visualization. The activation step must generate a leaving group (OAt) potent enough to overcome the steric hindrance during the amine attack.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete dissolution of zwitterion.[1] | Ensure pH > 10 during Boc protection.[1][7] Use more water/dioxane.[1] |
| Oligomerization | Incomplete protection or Boc loss.[1] | Verify Boc stability. Do not use acid chlorides (HCl generation can remove Boc in situ).[1] |
| Slow Coupling | Steric hindrance at C4.[1] | Switch from EDC to HATU or T3P .[1] Increase temperature to 40–50°C (safe with T3P). |
| Racemization | Over-activation (if chiral amine used).[1] | Use T3P (lowest epimerization risk) and keep base equivalents minimal.[1] |
| Product stuck in Aqueous | Product is too polar/zwitterionic. | Saturate aqueous layer with NaCl (salting out).[1] Use n-Butanol or DCM/IPA (3:1) for extraction.[1][3][9][10] |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Archibald, T. G., & Pattenden, L. C. (2008). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[9] Organic Process Research & Development. (General reference for T3P utility).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][9][11][12][13] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][14] An efficient peptide coupling additive.[1][3][4][9][15] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Origin of HATU/HOAt). Link[1]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zinc.5z.com [zinc.5z.com]
- 8. academic.oup.com [academic.oup.com]
- 9. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Quinoline-4-Carboxylic Acid Transformations
Status: Online Ticket ID: Q4-COOH-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Hindrance & Peri-Interactions in Cinchoninic Acid Derivatives[1]
Core Issue Analysis: The "Peri-Effect"
The primary failure mode in reacting quinoline-4-carboxylic acids (cinchoninic acids) is underestimating the peri-interaction . Unlike benzoic acid, the C4-carboxylate in quinoline is flanked by the C3-substituent (if present) and, critically, the C5-proton .
This creates a "steric bay" that blocks the trajectory of incoming nucleophiles (amines/alcohols) and destabilizes bulky active esters.
Visualizing the Steric Blockade
The following diagram illustrates the steric clash and the decision matrix for overcoming it.
Caption: Figure 1. Decision matrix for activating quinoline-4-carboxylic acids based on steric constraints.
Troubleshooting Modules
Module A: Activation Failure (Coupling Reagents)
User Symptom: "I used EDC/NHS or HOBt, and I see starting material remaining after 24 hours."
Technical Diagnosis: Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate. In quinoline-4-acids, the peri-proton (H5) prevents the amine from attacking this intermediate effectively. The intermediate often rearranges to an unreactive N-acylurea or hydrolyzes back to the acid.
Solution: Switch to Uronium/Phosphonium reagents (HATU/PyBOP) or Propylphosphonic Anhydride (T3P) . These reagents form a more reactive intermediate that is less prone to rearrangement, although HATU is superior for sheer reactivity in sterically demanded pockets.[1]
| Reagent | Suitability | Mechanism Note |
| EDC/HOBt | Poor | Active ester is too bulky; slow kinetics allow hydrolysis. |
| HATU | Excellent | 7-Azabenzotriazole moiety accelerates reaction via neighboring group effect, overcoming sterics. |
| T3P | Good | Low epimerization, easy workup (water soluble), but requires base optimization. |
| SOCl₂ | High Risk | Generates acid chloride but HCl byproduct can degrade the quinoline ring or cause tarring. |
Module B: The "Black Tar" Phenomenon (Acid Chlorides)
User Symptom: "I tried making the acid chloride with Thionyl Chloride (
Technical Diagnosis:
Quinoline is a basic heterocycle.[1]
Solution:
Use Oxalyl Chloride with catalytic DMF in DCM at room temperature (or
-
Why? It produces neutral gases (
) and milder HCl evolution. -
Crucial Step: You must use the hydrochloride salt form or scavenge the HCl if the free base is required for the next step.
Module C: Decarboxylation (The "Disappearing" Product)
User Symptom: "My LCMS shows a mass of [M-44]. The carboxyl group is gone."
Technical Diagnosis:
Quinoline-4-carboxylic acids are electron-deficient. At high temperatures (
Mechanism:
-
Zwitterion formation (N-protonation).
-
Loss of
to form an ylide-like intermediate. -
Reprotonation at C4.
Prevention:
-
Never reflux in high-boiling solvents without activation.
-
Keep reaction temperature below
C during activation. -
If heating is required, ensure the intermediate (amide/ester) is fully formed before raising the temperature.
Validated Experimental Protocols
Protocol A: The "Gold Standard" HATU Coupling
Best for: Precious intermediates, complex amines, and avoiding harsh acidic conditions.[1]
-
Dissolution: Dissolve Quinoline-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 5 mins.
-
Checkpoint: Ensure the solution is homogeneous.
-
-
Activation: Add HATU (1.1 - 1.2 equiv) in one portion.
-
Observation: The solution often turns yellow/orange. Stir for 15-30 mins at RT to form the activated ester.
-
-
Coupling: Add the Amine (1.1 - 1.5 equiv).
-
Reaction: Stir at RT for 2-12 hours. Monitor by LCMS.[1]
-
Troubleshooting: If conversion stalls <50%, heat to
C. Do not exceed C to avoid decarboxylation.[1]
-
Protocol B: The "Nuclear Option" (Oxalyl Chloride)
Best for: Extremely hindered amines (anilines) or when HATU fails.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Suspension: Suspend Quinoline-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalyst: Add DMF (2-3 drops, catalytic).[1]
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at
C. -
Evolution: Allow to warm to RT. Stir until gas evolution ceases (1-2 hours).
-
Checkpoint: The suspension should become a clear solution (Acid Chloride formation).
-
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh DCM.
-
Why? Excess oxalyl chloride will react with your amine to form oxamides (side product).
-
-
Coupling: Add this solution dropwise to a mixture of Amine (1.2 equiv) and Et3N (3.0 equiv) in DCM at
C.
Frequently Asked Questions (FAQs)
Q: Can I use TBTU or HBTU instead of HATU? A: For unhindered substrates, yes.[1] However, for quinoline-4-acids, the nitrogen in the pyridine ring of HATU (7-aza) forms a hydrogen bond with the incoming amine, stabilizing the transition state. TBTU/HBTU lacks this and is significantly slower for this specific scaffold.[1]
Q: My acid is not dissolving in DCM or DMF. What do I do? A: Quinoline acids are zwitterionic and have high lattice energy.
-
Try NMP (N-Methyl-2-pyrrolidone) ; it has better solvating power than DMF.
-
Briefly sonicate.
-
If using the Acid Chloride method, the solid will dissolve as it reacts. Do not worry if it starts as a suspension.[1]
Q: I see a peak at M+14 in my LCMS during HATU coupling. A: This is likely the methyl ester formation if you used Methanol during the workup or LCMS sample prep before quenching the active ester. It can also indicate methylation if using specific methyl-transferring impurities, but usually, it is a workup artifact.[1] Quench with water/bicarb before adding methanol.
References
-
Synthesis of Sterically Hindered Amides. Chimia, 2016.[1] Link
-
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 2020.[1] Link
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides, 2024.[1] Link
-
Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry, 2012.[1] Link
-
PBr3 and SOCl2: Reagents For Converting Alcohols. Master Organic Chemistry, 2015.[1] Link
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Piperazin-1-yl-quinoline-4-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Piperazin-1-yl-quinoline-4-carboxylic acid. The following troubleshooting and FAQ sections are designed to address common impurities and procedural difficulties, offering scientifically grounded solutions and practical advice.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Piperazin-1-yl-quinoline-4-carboxylic acid, providing explanations and actionable protocols.
Q1: My reaction to synthesize 2-Piperazin-1-yl-quinoline-4-carboxylic acid resulted in a complex mixture with significant side products. What are the likely impurities and how can I remove them?
A1: The synthesis of 2-Piperazin-1-yl-quinoline-4-carboxylic acid typically involves the nucleophilic substitution of a leaving group (commonly chlorine) at the 2-position of a quinoline-4-carboxylic acid derivative with piperazine.[1][2] Several impurities can arise from this reaction:
-
Unreacted Starting Materials: The most common impurities are unreacted 2-chloro-quinoline-4-carboxylic acid and excess piperazine.
-
Bis-Quinolone Piperazine: A significant side product can be the N,N'-bis(quinoline-4-carboxylic acid-2-yl)piperazine, formed when one piperazine molecule reacts with two molecules of the quinoline starting material.
-
Positional Isomers: Depending on the reaction conditions, trace amounts of other positional isomers of the piperazinyl-quinoline product might be formed.
-
Degradation Products: Quinoline derivatives can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or extreme pH), leading to a variety of minor impurities.
A multi-step purification strategy is often necessary to remove these impurities effectively.
Workflow for Purification
Caption: General purification workflow for crude 2-Piperazin-1-yl-quinoline-4-carboxylic acid.
Step-by-Step Protocol for Acid-Base Extraction:
This technique leverages the amphoteric nature of the target compound (containing both a basic piperazine moiety and an acidic carboxylic acid group) and the different properties of the impurities.
-
Dissolution: Suspend the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid group of the desired product and any unreacted 2-chloro-quinoline-4-carboxylic acid, transferring them to the aqueous layer as their sodium salts. The basic piperazine and any neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product and acidic impurity.
-
Acidification: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.[3] The desired product, being zwitterionic, will precipitate out of the solution at its isoelectric point. The unreacted 2-chloro-quinoline-4-carboxylic acid will also precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.
Q2: After an initial purification, my product still shows the presence of the bis-quinolone piperazine impurity by LC-MS. How can I remove this stubborn impurity?
A2: The bis-quinolone piperazine impurity often has similar solubility characteristics to the desired product, making its removal by simple recrystallization challenging. In this case, column chromatography is the most effective method.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for separating moderately polar organic compounds.[4] |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient | Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity to elute the desired product. |
| Alternative Mobile Phase | Ethyl Acetate / Hexane with 1% Triethylamine (TEA) | The addition of a small amount of a basic modifier like TEA can improve peak shape and reduce tailing of basic compounds like piperazines on silica gel. |
| Detection | UV at 254 nm and 365 nm | Quinoline derivatives are typically UV active, allowing for easy visualization of the separated compounds. |
Experimental Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar bis-quinolone impurity should elute before the more polar desired product.
-
Gradient Elution: Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute the desired 2-Piperazin-1-yl-quinoline-4-carboxylic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q3: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What can I do to promote crystallization?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This is often due to high impurity levels, a suboptimal solvent system, or too rapid cooling.
Troubleshooting "Oiling Out":
-
Solvent System Modification:
-
Increase Solvent Volume: The concentration of your compound may be too high. Add more of the primary solvent to the hot solution.
-
Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" (in which the compound is poorly soluble) can often induce crystallization.[5] For quinoline carboxylic acids, solvent systems like dimethylformamide (DMF)/methanol, ethanol/water, or ethyl acetate/hexane can be effective.[3][5]
-
-
Slower Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, further cooling in an ice bath or refrigerator can be initiated. Rapid cooling often promotes oil formation.
-
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the pure compound to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
What are the best analytical techniques to assess the purity of 2-Piperazin-1-yl-quinoline-4-carboxylic acid?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical compounds.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.[8]
How can I effectively remove residual piperazine from my final product?
Residual piperazine can often be removed through the following methods:
-
Acid-Base Extraction: As described in the troubleshooting section, an acid-base workup can effectively separate the basic piperazine from the amphoteric product.
-
Recrystallization: If the piperazine is present in small amounts, recrystallization from a suitable solvent system can be effective.
-
Azeotropic Distillation: In some cases, azeotropic distillation with a solvent like toluene can be used to remove residual volatile amines.
Are there any "green" or more environmentally friendly purification methods for this class of compounds?
While traditional methods often rely on chlorinated solvents, there are greener alternatives to consider:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the use of organic solvents.
-
Aqueous-Based Extractions and Recrystallizations: Whenever possible, using water as a solvent or co-solvent reduces the environmental impact.[9]
-
Solvent-Free Reactions: Some synthetic methods for quinoline derivatives are being developed under solvent-free conditions, which can minimize the need for extensive purification.
References
- EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents. (n.d.).
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17). Retrieved February 20, 2026, from [Link]
- US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
-
Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Retrieved February 20, 2026, from [Link]
-
Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7). Retrieved February 20, 2026, from [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (2025, February 24). Retrieved February 20, 2026, from [Link]
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 20, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved February 20, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved February 20, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved February 20, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination - NTU Journal. (2022, September 18). Retrieved February 20, 2026, from [Link]
- Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents. (2012, December 13).
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19). Retrieved February 20, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Current Organic Chemistry - jazanu.edu.sa. (2020, January 22). Retrieved February 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 3. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 4. ijcps.org [ijcps.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: 1H NMR Spectral Interpretation of 2-Piperazin-1-yl-quinoline-4-carboxylic Acid
[1]
Executive Summary & Structural Context[1][2][3][4]
In the development of fluoroquinolone antibiotics and serotonin receptor ligands, the 2-Piperazin-1-yl-quinoline-4-carboxylic acid scaffold represents a critical "privileged structure."
This guide provides a comparative spectral analysis to validate the synthesis of this molecule, specifically focusing on the nucleophilic aromatic substitution (
The Analytical Challenge: Distinguishing the target product from the starting material and potential regioisomers (e.g., substitution at C4 vs. C2) requires precise interpretation of the aromatic region and the aliphatic piperazine "fingerprint."
Structural Topology & Numbering
The following diagram outlines the atom numbering used throughout this guide. Note the electronic push-pull system created by the electron-donating piperazine at C2 and the electron-withdrawing carboxylic acid at C4.
Figure 1: Connectivity map highlighting the critical C2-N1' bond formation. The H3 proton on the quinoline ring is the primary sensor for this modification.
Experimental Protocol: Self-Validating Systems
To ensure reproducibility and minimize solvent-dependent shifts, the following protocol is recommended. This method suppresses zwitterionic aggregation, a common issue with amino-acid-like quinolines.[1]
Reagents & Preparation[1][5][6]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Why: The carboxylic acid and basic piperazine amine create a zwitterion that is insoluble in
. DMSO breaks the intermolecular H-bonds.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Instrument Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg90 | Standard 1D proton. |
| Relaxation Delay (D1) | ≥ 2.0 sec | Essential for quantitative integration of the carboxylic acid proton (if visible). |
| Scans (NS) | 16–64 | High S/N required to see the broad NH of piperazine. |
| Spectral Width | -2 to 16 ppm | Capture the downfield COOH signal (~13-14 ppm). |
Comparative Spectral Analysis
The validation of the product relies on comparing it against the 2-Chloroquinoline-4-carboxylic acid precursor.
A. The Aromatic Region (Diagnostic Shifts)
The most dramatic change occurs at Proton H3 .
-
Precursor (2-Cl): The chlorine atom is inductively withdrawing. H3 typically appears as a singlet around 7.80 – 7.95 ppm .
-
Product (2-Piperazinyl): The nitrogen lone pair of the piperazine ring donates electron density into the quinoline
-system (resonance effect). This significantly shields the ortho-position (H3). -
Result: The H3 singlet shifts upfield to approximately 7.20 – 7.40 ppm .
Comparison Table: Aromatic Protons (DMSO-d6)
| Proton Position | 2-Chloro Precursor ( | Target: 2-Piperazinyl ( | Shift Interpretation |
| H3 (Singlet) | 7.92 | 7.35 | Diagnostic: Strong shielding ( |
| H5 (Doublet) | 8.60 | 8.55 | Minimal change (distant from substitution). |
| H8 (Doublet) | 8.05 | 7.85 | Slight shielding due to global electron richness. |
| H6/H7 (Multiplets) | 7.60 – 7.80 | 7.50 – 7.70 | Overlapping multiplets, less diagnostic.[1] |
B. The Aliphatic Region (Piperazine Fingerprint)
The appearance of the piperazine signals confirms the incorporation of the amine.
-
-Protons (N-CH2-): The protons adjacent to the quinoline nitrogen are deshielded by the aromatic ring current and the
nitrogen.-
Signal: Broad triplet or multiplet at 3.60 – 3.80 ppm .
-
-
-Protons (-CH2-NH): The protons adjacent to the secondary amine are more shielded.
-
Signal: Broad triplet or multiplet at 2.80 – 3.00 ppm .
-
-
NH Proton: Often invisible due to exchange with water in DMSO, or a very broad singlet > 9.0 ppm if the sample is dry and acidified.
Advanced Verification: 2D NMR & NOE
To definitively rule out regioisomers (e.g., attack at C4 if the starting material was a di-halo species), NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]
The "Spatial Lock" Experiment
If the piperazine is correctly at Position 2, you must observe a spatial correlation (NOE cross-peak) between the Piperazine
Figure 2: The critical NOE correlation. If the piperazine were at Position 4 (displacing the carboxylic acid), this interaction would be impossible, and an interaction with H5 would be seen instead.[1]
Troubleshooting & Impurities
Common Impurity Profiles
-
Residual Isatin: If synthesized via Pfitzinger reaction, look for broad singlets at 11.0 ppm (NH) and distinct aromatic multiplets.
-
Hydrolysis Product: 2-Hydroxyquinoline-4-carboxylic acid.
-
Indicator: H3 shifts to ~6.5-6.8 ppm (enol form) or appearance of amide tautomer peaks.
-
-
Water Suppression: The piperazine NH can exchange with residual
in DMSO (approx 3.33 ppm), causing the water peak to broaden significantly.
Protocol for "Invisible" Carboxylic Acid
The COOH proton is often extremely broad (>13 ppm) or invisible due to exchange.
-
Solution: Add 1-2 drops of
or (TFA-d) to the DMSO tube. This slows the exchange rate and sharpens the acidic protons, though it may shift the piperazine peaks downfield due to protonation.
References
-
ChemicalBook. (2025). Quinoline-4-carboxylic acid 1H NMR Spectrum.
-
Royal Society of Chemistry. (2022). Rapid synthesis of quinoline-4-carboxylic acid derivatives.[2] Organic & Biomolecular Chemistry.[3][2][4]
-
Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.[3] (Provides comparative shifts for 2-substituted quinolines).
-
PubChem. (2026).[5] 2-(piperidin-1-yl)quinoline-4-carboxylic acid Spectral Data.[1]
Sources
- 1. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 2. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. tsijournals.com [tsijournals.com]
- 5. PubChemLite - 2-(piperidin-1-yl)quinoline-4-carboxylic acid (C15H16N2O2) [pubchemlite.lcsb.uni.lu]
A Tale of Two Scaffolds: Unraveling the Bioactivity of 2-Piperazin-1-yl vs. 2-Morpholin-4-yl Quinolines
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for substitutions at various positions, profoundly influencing its biological activity. Among these, the 2-position offers a critical vector for introducing functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two prevalent C-2 substituents: the piperazine and morpholine moieties, creating 2-piperazin-1-yl-quinolines and 2-morpholin-4-yl-quinolines, respectively. By examining their synthesis, biological activities, and the physicochemical properties they confer, we aim to equip researchers with the insights needed to make informed decisions in their drug design endeavors.
The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system, an fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The ability to introduce a wide array of substituents at the 2-position allows for the fine-tuning of a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
The Contenders: Piperazine and Morpholine at the Helm
The introduction of a piperazine or morpholine ring at the 2-position of a quinoline core is a common strategy in medicinal chemistry to enhance bioactivity and drug-like properties. These six-membered saturated heterocycles, while structurally similar, impart distinct characteristics to the parent molecule.
2-Piperazin-1-yl-quinolines: The piperazine moiety, with its two nitrogen atoms, offers a unique set of properties. It can exist in different protonation states at physiological pH, which can be leveraged to modulate solubility and target engagement.[1] The presence of a second nitrogen atom also provides a handle for further derivatization, allowing for the exploration of a wider chemical space.[2][3] Piperazine-containing compounds are well-represented in a variety of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][4][5]
2-Morpholin-4-yl-quinolines: The morpholine ring, containing a nitrogen and an oxygen atom, is often employed to improve the metabolic stability and pharmacokinetic profile of a drug candidate.[6][7] The oxygen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets.[8] The morpholine scaffold is considered a privileged structure in medicinal chemistry due to its frequent appearance in approved drugs and its contribution to favorable physicochemical and biological properties.[6][9]
Comparative Analysis of Bioactivity
While direct head-to-head studies are limited, a comparative analysis can be drawn from the existing literature on the anticancer and antimalarial activities of these two classes of quinoline derivatives.
Anticancer Activity
Both 2-piperazin-1-yl and 2-morpholin-4-yl quinoline derivatives have demonstrated significant potential as anticancer agents.
2-Piperazin-1-yl-quinolines have been extensively investigated for their anticancer properties. For instance, a series of 2-(4-benzoyl-1-piperazinyl)-quinoline derivatives showed promising activity in cell viability and wound healing assays.[10][11] Another study highlighted the potential of quinoline derivatives with substituted piperazine moieties as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in breast cancer therapy.[12]
2-Morpholin-4-yl-quinolines have also emerged as promising anticancer agents. A study on novel 2-morpholino-4-anilinoquinoline derivatives reported significant antitumor activity against the HepG2 cell line, with some compounds exhibiting low micromolar IC50 values.[13][14] Another report detailed the antiproliferative activity of quinoline-oxadiazole derivatives, where a morpholin-4-ylmethyl derivative showed potent activity against both HepG2 and MCF-7 cancer cell lines.[15]
| Compound Class | Cancer Cell Line | Bioactivity (IC50) | Reference |
| 2-Piperazin-1-yl-quinoline derivative | MCF-7 (Breast) | Not specified, but showed high EGFR-TK inhibition | [12] |
| 2-Piperazin-1-yl-quinoline derivative | B16F10 (Melanoma) | High rate of cell growth inhibition | [10] |
| 2-Morpholin-4-yl-quinoline derivative | HepG2 (Liver) | 8.50 µM | [13] |
| 2-Morpholin-4-yl-quinoline derivative | HepG2 (Liver) | 0.141 µg/mL | [15] |
| 2-Morpholin-4-yl-quinoline derivative | MCF-7 (Breast) | Not specified, but showed potent activity | [15] |
This table presents a selection of reported bioactivities and is not an exhaustive list. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimalarial Activity
The quinoline scaffold is historically significant in the fight against malaria. Both piperazine and morpholine substitutions at the C-2 position have been explored to develop new antimalarial agents.
2-Piperazin-1-yl-quinolines have been investigated for their potential to overcome drug resistance in malaria.[16] The piperazine moiety can influence the accumulation of the drug in the parasite's food vacuole, a key site of action for many antimalarials.
2-Morpholin-4-yl-quinolines have also shown promise as antimalarial candidates. A study on a morpholine amide derivative of a quinoline scaffold demonstrated improved in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum compared to the parent compound.[17][18]
Physicochemical and Pharmacokinetic Considerations
The choice between a piperazine and a morpholine substituent can significantly impact a molecule's drug-like properties.
-
Solubility: The two basic nitrogen atoms of the piperazine ring can lead to increased aqueous solubility compared to the single basic nitrogen of the morpholine ring.[1][19] This can be advantageous for oral bioavailability.
-
Metabolic Stability: The morpholine moiety is often incorporated to enhance metabolic stability.[6][7] Its oxygen atom is less prone to metabolic oxidation compared to the second nitrogen of a piperazine ring.
-
Target Interactions: Both moieties can participate in hydrogen bonding and other non-covalent interactions within a target's binding pocket. The piperazine ring offers two potential hydrogen bond donors (in its protonated form) and two acceptors, while the morpholine offers one hydrogen bond donor (protonated nitrogen) and one acceptor (oxygen).[20]
-
Lipophilicity: The choice of substituent can influence the overall lipophilicity of the molecule, which in turn affects its permeability and distribution.[21]
Synthesis Strategies
The synthesis of 2-piperazin-1-yl and 2-morpholin-4-yl quinolines typically involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 2-position of the quinoline ring with piperazine or morpholine, respectively.[2][22]
Caption: General synthetic route for 2-substituted quinolines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-piperazin-1-yl and 2-morpholin-4-yl quinoline derivatives) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a 2-piperazin-1-yl or a 2-morpholin-4-yl moiety into a quinoline scaffold is a strategic one, guided by the specific therapeutic target and the desired ADME properties.
-
2-Piperazin-1-yl-quinolines may be favored when enhanced aqueous solubility and the potential for multipolar interactions are desired. The second nitrogen also provides a convenient point for further structural modifications.[1][19]
-
2-Morpholin-4-yl-quinolines are often the preferred choice when improved metabolic stability and a favorable pharmacokinetic profile are the primary objectives.[6][7]
Ultimately, both scaffolds have proven to be valuable in the design of bioactive quinoline derivatives. The experimental data, though not from direct comparative studies, suggests that both classes of compounds can exhibit potent biological activities. The choice between them will depend on a careful consideration of the structure-activity relationships and the overall drug development goals. This guide serves as a starting point for researchers to navigate these choices and to design the next generation of quinoline-based therapeutics.
Caption: Decision framework for selecting the C-2 substituent.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
El-Bana, G. G., & Gouda, M. A. (2023). Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). Bentham Science. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. (2025). [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). MDPI. [Link]
-
Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Bentham Science. [Link]
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. (n.d.). [Link]
-
Kumar, A., & Narasimhan, B. (2013). An evolving role of piperazine moieties in drug design and discovery. Current pharmaceutical design, 19(37), 6529–6566. [Link]
-
Kubica, K. P., et al. (2018). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL). Acta Poloniae Pharmaceutica, 75(5), 891-901. [Link]
-
El-Bana, G. G., & Gouda, M. A. (2024). Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). Mini-Reviews in Organic Chemistry, 21(5), 542-554. [Link]
-
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4-17. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(5), 618-632. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]
-
Kubica, K., et al. (2018). Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3044–3052. [Link]
-
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR. (n.d.). [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
-
de Andrade-Neto, V. F., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Memorias do Instituto Oswaldo Cruz, 110(4), 545–551. [Link]
-
Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. PubMed. (2007). [Link]
-
Solomon, V. R., & Lee, H. (2011). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. (2024). [Link]
-
Recent developments of quinoline based antimalarial agents. RACO. (n.d.). [Link]
-
Hong, S. H., et al. (2024). Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice. Parasites, hosts and diseases, 62(1), 42–52. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). (n.d.). [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. (2024). [Link]
-
Al-Omary, F. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(23), 5969–5990. [Link]
-
Hong, S. H., et al. (2024). Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice. ResearchGate. [Link]
-
SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. (n.d.). [Link]
-
Mishra, R., et al. (2025). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Medicinal Chemistry, 21(2), 96-121. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie, 341(12), 790–798. [Link]
-
Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. ResearchGate. (2020). [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Science. (n.d.). [Link]
-
Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (2021). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 16. raco.cat [raco.cat]
- 17. Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice [parahostdis.org]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Reference standards for 2-Piperazin-1-yl-quinoline-4-carboxylic acid analysis
Comparative Guide: Reference Standards for 2-Piperazin-1-yl-quinoline-4-carboxylic Acid Analysis
Executive Summary
This guide provides a technical comparison of reference standard grades for 2-Piperazin-1-yl-quinoline-4-carboxylic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and SIRT3 inhibitors.[1] Due to its zwitterionic nature (quinoline core + carboxylic acid + basic piperazine tail), this molecule presents unique stability and chromatographic challenges.[1] This document empowers analytical scientists to select the appropriate standard grade (CRM vs. Analytical vs. Research) based on the development phase, supported by experimental protocols for qualification.
Part 1: The Analytical Challenge
The structural complexity of 2-Piperazin-1-yl-quinoline-4-carboxylic acid dictates the analytical strategy. It is an amphoteric molecule :
-
Acidic Moiety: Carboxylic acid at C4 (pKa ~4.2).[1]
-
Basic Moiety: Secondary amine on the piperazine ring (pKa ~9.8).
Implication: In standard Reverse Phase (RP) HPLC at neutral pH, the molecule exists as a zwitterion, leading to poor retention (elution at dead time) and peak tailing due to interaction with residual silanols.[1] Accurate quantification requires reference standards that are well-characterized for counter-ion content (salts) and water content (hygroscopicity), which significantly skew potency calculations.[1]
Part 2: Comparative Analysis of Standard Grades
When sourcing reference materials, three distinct grades are available. The choice must align with the regulatory stage of your project (Discovery vs. GMP).
Table 1: Technical Specification Comparison
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (Secondary) | Grade C: Research Chemical |
| Primary Use | ISO 17034 accredited quantification; Method Validation.[1] | Routine QC; Release testing (after qualification).[2] | Synthetic starting material; Early discovery. |
| Purity (HPLC) | > 99.0% (Mass Balance) | > 98.0% (Area %) | > 95.0% (Area %) |
| Traceability | SI-traceable (NIST/BIPM).[1] | Traceable to internal primary standard.[3] | Batch-specific only. |
| Water Content | Measured by Karl Fischer (KF) & factored into potency. | Measured by KF. | Often "Not Determined" or Theoretical.[4] |
| Counter-ions | Quantified (e.g., HCl, TFA content).[1] | Identified but not always quantified. | Variable (often undefined salts). |
| Homogeneity | Tested & Guaranteed. | Assumed. | Not Tested. |
| Cost Factor | 10x | 3x | 1x |
Expert Insight: For 2-Piperazin-1-yl-quinoline-4-carboxylic acid, Grade C materials often contain significant amounts of 2-Chloroquinoline-4-carboxylic acid (unreacted starting material) and decarboxylated impurities.[1] Using Grade C for method validation will result in specificity failures. Grade B is the industry workhorse but must be dried or corrected for water content before use, as the piperazine ring is hygroscopic.[1]
Part 3: Experimental Validation Protocols
To ensure the reliability of your chosen standard, the following self-validating protocols are recommended.
Protocol A: Purity Assessment via HPLC-PDA
Objective: Determine the chromatographic purity and identify potential co-eluting isomers.
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Reasoning: The CSH (Charged Surface Hybrid) particle carries a slight positive charge, repelling the protonated piperazine amine at low pH, resulting in sharp peak shapes without ion-pairing reagents.[1]
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention).
-
2-15 min: 5% → 60% B.
-
15-20 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: PDA at 254 nm (Quinoline max) and 220 nm (Amide/Piperazine).
-
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Methanol. Note: Sonicate to ensure dissolution of zwitterionic aggregates.
Protocol B: Identification of Salt Forms (IC)
Objective: Many commercial standards are sold as "Free Acid" but are actually partial salts (HCl or TFA) from the purification process. This alters molecular weight and potency.
-
Method: Ion Chromatography (Dionex ICS-6000).
-
Anion Column: IonPac AS11-HC.
-
Eluent: KOH Gradient (10-60 mM).
-
Acceptance: If Chloride > 0.5% w/w, the standard must be treated as a Hydrochloride salt for calculation purposes.
Part 4: Data Interpretation & Impurity Profile
When comparing Grade B and Grade C standards using Protocol A, the following impurity profile is typical:
Table 2: Typical Impurity Profile by Grade
| Retention Time (RRT) | Impurity Identity | Grade B (Analytical) | Grade C (Research) | Impact on Analysis |
| 0.85 | Piperazine (Free) | < 0.1% | 1.0 - 3.0% | False high potency if non-specific titration is used.[1] |
| 1.00 | Target Analyte | > 98.5% | ~ 94.0% | N/A |
| 1.20 | Des-carboxy degradant | < 0.2% | 0.5 - 1.5% | Overestimation of stability.[1] |
| 1.45 | 2-Chloro-quinoline-4-COOH | < 0.1% | > 2.0% | Unreacted precursor; toxic impurity.[1] |
Part 5: Qualification Workflow
The following decision tree illustrates the process for qualifying a Secondary Reference Standard (In-House) against a Primary Standard or Certified Material.
Figure 1: Workflow for the qualification of non-pharmacopeial reference standards according to ICH Q7 guidelines.
References
-
ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] International Council for Harmonisation.[6] Link
-
Sutton, S. V. W. (2025).[1] Qualification of Secondary Reference Standards for Pharmaceutical Analysis.[2][6][7] Journal of Validation Technology. Link
-
Waters Corporation. (2023). Strategies for Separating Basic Compounds in Reverse Phase LC: The Role of CSH Technology. Waters Application Notes. Link
-
PubChem. (2024).[8] 2-(Piperidin-1-yl)quinoline-4-carboxylic acid (Structural Analog Data).[1] National Library of Medicine. Link[1]
-
European Pharmacopoeia (Ph.[6] Eur.). (2024).[4][8] General Text 5.12: Reference Standards. EDQM. Link
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Reference Standard Qualification - Aragen Bioscience [aragenbio.com]
- 3. starodub.nl [starodub.nl]
- 4. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid | C20H13NO2 | CID 230606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Divergence & Functional Efficacy: A Comparative Guide to 2-Piperazin-1-yl-quinoline-4-carboxylic Acid vs. Ciprofloxacin Precursors
Executive Summary
This guide delineates the critical structural, synthetic, and pharmacological distinctions between 2-Piperazin-1-yl-quinoline-4-carboxylic acid (hereafter 2-PQ-4-CA ) and the established precursors of Ciprofloxacin (a 4-quinolone-3-carboxylic acid).
While both entities share a quinoline core and a piperazine moiety, they represent two distinct pharmacophores.[1] Ciprofloxacin precursors are optimized for the Gould-Jacobs or Grohe-Heberer cycles to generate the 3-carboxyl/4-oxo motif essential for bacterial DNA gyrase inhibition. Conversely, 2-PQ-4-CA derivatives are typically synthesized via the Pfitzinger or Doebner reactions, targeting alternative biological pathways such as Dihydroorotate Dehydrogenase (DHODH) inhibition (anticancer) or DprE1 inhibition (anti-tuberculosis).
Part 1: Structural & Retrosynthetic Analysis
The fundamental difference lies in the substitution pattern on the heteroaromatic ring, which dictates the binding affinity to biological targets.
The Pharmacophore Shift
| Feature | Ciprofloxacin Precursor Scaffold | 2-Piperazin-1-yl-quinoline-4-carboxylic Acid |
| Core Structure | 1,4-dihydro-4-oxoquinoline | Quinoline (fully aromatic) |
| Carboxyl Position | C-3 (Essential for Mg²⁺ chelation) | C-4 (Cinchophen-like) |
| Piperazine Position | C-7 (Modulates pharmacokinetics/spectrum) | C-2 (Hydrophobic pocket interaction) |
| Key Functionality | DNA Gyrase / Topoisomerase IV Poison | DHODH Inhibitor / SIRT3 Inhibitor / Anti-TB |
| Primary Indication | Broad-spectrum Antibacterial | Anticancer, Antiviral, Antimalarial |
Retrosynthetic Logic
-
Ciprofloxacin: The synthesis builds the pyridine ring onto a benzene ring (via benzoyl chlorides). The critical step is closing the ring to form the 4-oxo-3-carboxylic acid.
-
2-PQ-4-CA: The synthesis often starts with the pre-formed indole ring of Isatin (expanding to quinoline) or condensation of anilines. The 4-carboxylic acid is a remnant of the Isatin scaffold.
Part 2: Synthetic Pathways & Precursor Efficiency
The following Graphviz diagram visualizes the divergent synthetic trees.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Piperazin-1-yl-quinoline-4-carboxylic acid
Targeting the C-2 position via Pfitzinger intermediate.
Reagents: Isatin, Acetic Anhydride, KOH, POCl₃, Piperazine anhydrous, DMF.
-
Pfitzinger Cyclization:
-
Dissolve Isatin (10 mmol) in 30% aqueous KOH (20 mL).
-
Add ketone/aldehyde source (or acetic anhydride for the methyl/hydroxyl derivative) dropwise.
-
Reflux at 100°C for 12 hours.
-
Acidify with HCl to precipitate 2-hydroxyquinoline-4-carboxylic acid . Yield ~85%.[2]
-
-
Chlorination (Activation):
-
Suspend the intermediate in POCl₃ (10 mL). Reflux for 4 hours.
-
Caution: Quench carefully on crushed ice. Collect 2-chloroquinoline-4-carboxylic acid .
-
-
SnAr Displacement (The Critical Step):
-
Dissolve 2-chloro intermediate (1.0 eq) in DMF (5 mL/g).
-
Add Piperazine (3.0 eq) and K₂CO₃ (2.0 eq). Note: Excess piperazine prevents bis-alkylation.
-
Heat to 80°C for 6 hours.
-
Workup: Pour into ice water. Adjust pH to 7.0 (isoelectric point). The zwitterionic product will precipitate.
-
Purification: Recrystallization from Ethanol/Water.
-
Protocol B: Ciprofloxacin Precursor (C-7 Substitution)
Targeting the C-7 position on the fluoroquinolone core.
Reagents: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid), Piperazine, Pyridine (or DMSO).
-
Reaction Setup:
-
Suspend Q-Acid (10 mmol) in Pyridine (20 mL).
-
Add Piperazine (12 mmol).
-
-
Reflux:
-
Isolation:
-
Distill off pyridine under reduced pressure.
-
Resuspend residue in water; adjust pH to 4.5 using dilute HCl.
-
Filter the white solid (Ciprofloxacin Hydrochloride).
-
Part 4: Performance & Application Data
The following data highlights why these molecules are not interchangeable.
Comparative Biological Activity (In Vitro)
| Assay | Ciprofloxacin (3-COOH) | 2-PQ-4-CA (4-COOH) | Interpretation |
| E. coli (MIC) | 0.004 - 0.008 µg/mL | > 64 µg/mL | 2-PQ-4-CA lacks antibacterial potency due to absence of 3-COOH/4-Oxo binding motif. |
| S. aureus (MIC) | 0.25 - 0.5 µg/mL | > 128 µg/mL | Ineffective against Gram-positives. |
| DHODH Inhibition (IC50) | Inactive (> 100 µM) | 0.5 - 5.0 µM | 2-PQ-4-CA is a potent anticancer scaffold (pyrimidine starvation). |
| M. tuberculosis (MIC) | 0.5 - 2.0 µg/mL | 0.06 - 1.0 µg/mL | 2-PQ-4-CA derivatives (e.g., Pfitzinger hybrids) show superior anti-TB potential via DprE1 inhibition. |
Mechanism of Action Visualization
References
-
BenchChem. (2025).[3][4][6] Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (1990). Structure-activity relationship of quinoline carboxylic acids.[2][4][7][8] A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Retrieved from
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from
-
ResearchGate. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie. Retrieved from
-
Der Pharma Chemica. (2017). Ciprofloxacin: A Two Step Process. Retrieved from
Sources
- 1. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: UV-Vis Absorption Spectra of Quinoline-4-Carboxylic Acid Derivatives
Executive Summary
Quinoline-4-carboxylic acid (Cinchoninic acid) derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antimalarial (chloroquine analogues), antiviral, and anticancer therapeutics.[1][2] Unlike their isomer, quinoline-2-carboxylic acid (quinaldic acid), the 4-position carboxyl group creates a distinct electronic environment that modulates solubility, metal chelation, and bioavailability.[1]
This guide provides a rigorous spectral analysis of these derivatives, comparing their UV-Vis performance against isomeric alternatives.[1] It is designed for researchers requiring precise extinction coefficient data and solvatochromic insights to validate synthesis or quantify concentration in biological assays.
Part 1: The Spectroscopic Profile
The UV-Vis absorption spectrum of quinoline-4-carboxylic acid is characterized by three primary bands derived from the bicyclic aromatic system. Understanding these transitions is essential for distinguishing derivatives from impurities or structural isomers.
Electronic Transitions
The absorption profile typically spans 200–350 nm, governed by the following transitions:
-
-Band (220–230 nm): High-intensity
transition (Second ).[1] This is the most intense band but often prone to solvent cutoff interference. -
Para-Band (310–325 nm): The diagnostic
transition (First ). This band is sensitive to substitution at the 2-position (e.g., phenyl rings) due to elongation of the conjugation system. -
-Band (Variable): A weaker
transition often obscured by the Para-band in polar solvents.
Solvatochromic Behavior
Quinoline-4-carboxylic acids exhibit negative solvatochromism in their
Part 2: Comparative Analysis (Performance & Alternatives)[1]
This section objectively compares Quinoline-4-carboxylic acid derivatives against their primary structural isomer and functional alternatives.
Comparison 1: Positional Isomers (4-COOH vs. 2-COOH)
The primary alternative for scaffold selection is Quinoline-2-carboxylic acid (Quinaldic acid) .
| Feature | Quinoline-4-Carboxylic Acid (Cinchoninic) | Quinoline-2-Carboxylic Acid (Quinaldic) | Performance Implication |
| ~315 nm (Water/MeOH) | ~305 nm (Water/MeOH) | 4-COOH derivatives generally absorb at slightly longer wavelengths, useful for avoiding protein interference (<280 nm). | |
| Chelation Geometry | N-C4-COOH (Wide angle) | N-C2-COOH (Adjacent) | 2-COOH is a superior bidentate ligand for metal sensing (N,O chelation).[1] 4-COOH requires intermolecular bridging, affecting aggregation-induced spectral shifts.[1] |
| Molar Absorptivity ( | High ( | Moderate | 4-COOH derivatives offer higher sensitivity for low-concentration quantification. |
| Fluorescence | Moderate Quantum Yield | High Quantum Yield | Use 2-COOH for fluorescence assays; use 4-COOH for UV-quantification and drug pharmacophore stability. |
Comparison 2: Substituent Effects on
Modifying the quinoline core shifts the absorption maxima, a critical factor when designing probes to avoid spectral overlap.
| Derivative | Substituent Effect | Shift Direction | Observed |
| Parent (4-COOH) | Baseline | N/A | 314 nm |
| 2-Methyl | Hyperconjugation | Slight Red Shift | 318–322 nm |
| 2-Phenyl (Cinchophen) | Extended Conjugation | Strong Red Shift | 340–350 nm |
| 6-Methoxy | Electron Donating (Auxochrome) | Red Shift | 330–335 nm |
| 6-Nitro | Electron Withdrawing | Blue/Hypsochromic | <310 nm (Intensity drop) |
Part 3: Visualization of Electronic Effects
The following diagram illustrates how structural modifications alter the HOMO-LUMO gap, directly influencing the observed UV-Vis spectra.
Caption: Mechanistic flow illustrating how substituent electronics modulate the HOMO-LUMO energy gap, resulting in predictable spectral shifts.
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. It includes a "Self-Validation" step to confirm the linearity of the Beer-Lambert law, which is crucial for quinolines due to their tendency to aggregate at high concentrations.
Materials
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff <205 nm).
-
Blank: Pure solvent from the same batch.
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <320 nm and are unsuitable.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1-2 mg of the derivative.
-
Dissolve in a minimum volume of DMSO (if solubility is low) then dilute with Methanol to 10 mL.
-
Target Stock Concentration:
M.
-
-
Working Solution & Scan:
-
Linearity Check (The Trust Anchor):
Caption: Decision tree for UV-Vis data acquisition, incorporating linearity checks to rule out aggregation artifacts common in quinoline derivatives.
References
-
Synthesis and DFT Studies of Quinoline Derivatives. RSC Advances. (2024). Provides molar extinction coefficients and quantum yield data for 4-phenylquinoline derivatives. Link
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. (2021). Detailed analysis of solvatochromism and aggregation effects in quinoline spectra. Link
-
Quinoline-4-carboxylic Acid Derivatives: A Review. BenchChem. (2025).[5] Comprehensive overview of biological activity and structural comparisons with isomers.[5][6] Link
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2023). Fundamental principles of n→π* transitions in conjugated carboxylic acids. Link
-
Antioxidant Activity of Quinoline-4-carboxylic Acids via Pfitzinger Reaction. Makara Journal of Science. (2023).[7] Experimental data on bathochromic shifts in 2-methyl vs 2-phenyl derivatives. Link
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI [mdpi.com]
- 4. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
